BenchChemオンラインストアへようこそ!

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

Medicinal Chemistry Scaffold Functionalisation Protecting-Group Strategy

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane (tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate) is a single-enantiomer, orthogonally protected bicyclic diamine building block with molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g·mol⁻¹. The molecule belongs to the 3,6-diazabicyclo[3.2.0]heptane family – a rigid, fused azetidine–pyrrolidine scaffold that is widely employed as a conformationally constrained piperazine bioisostere in medicinal chemistry.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 956276-42-9
Cat. No. B1323543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane
CAS956276-42-9
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CNC2C1
InChIInChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1
InChIKeyYKGWXZRHRQUYTA-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane (CAS 956276-42-9) – Chiral Bicyclic Diamine Scaffold


(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane (tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate) is a single-enantiomer, orthogonally protected bicyclic diamine building block with molecular formula C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g·mol⁻¹ . The molecule belongs to the 3,6-diazabicyclo[3.2.0]heptane family – a rigid, fused azetidine–pyrrolidine scaffold that is widely employed as a conformationally constrained piperazine bioisostere in medicinal chemistry [1]. The defining features of this specific compound are its (1S,5S) absolute stereochemistry at both bridgehead carbons and the exclusive placement of the Boc protecting group on the N3 nitrogen, leaving the N6 secondary amine available for orthogonal functionalisation .

Why In-Class 3,6-Diazabicyclo[3.2.0]heptane Analogs Cannot Replace (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane in Target Synthesis


The 3,6-diazabicyclo[3.2.0]heptane scaffold contains two chemically distinct secondary amine nitrogens (N3 endo to the five-membered ring; N6 bridgehead within the four-membered azetidine ring) whose differential reactivity is fundamental to constructing unsymmetrical drug candidates [1]. Generic substitution with the unprotected parent, the opposite enantiomer, or the regioisomeric 6-Boc-protected analog would either forfeit this orthogonal protection strategy or invert the chiral environment [2]. Published structure–activity relationship (SAR) studies on α4β2 nicotinic acetylcholine receptor agonists demonstrate that the (1R,5R) vs. (1S,5S) configuration swaps subtype selectivity, while the 3-N-pyridinyl vs. 6-N-pyridinyl regioisomers produce opposing agonist potency profiles at α4β2 vs. α3β4 receptors [2]. Consequently, procurement of the precise CAS 956276-42-9 enantiomer is mandatory for reproducing literature syntheses and biological outcomes; the quantitative evidence below underscores why no off-the-shelf alternative can be considered interchangeable.

Quantitative Differential Evidence for (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane vs. Closest Analogs


Orthogonal Protection Site: 3-Boc vs. 6-Boc Substitution Determines Synthetic Utility

The (S,S)-3-Boc derivative positions the labile Boc group on the sterically less hindered, endocyclic pyrrolidine nitrogen (N3), leaving the azetidine bridgehead amine (N6) free for initial derivatisation. In contrast, the 6-Boc regioisomer (CAS 122848-57-1) places the Boc group on the more strained, less nucleophilic azetidine nitrogen, which precludes the chemoselective N6-first functionalisation sequence required for the Abbott α4β2 agonist series [1]. While direct reaction-rate comparisons are not disclosed, the documented synthetic routes in the primary medicinal chemistry literature uniformly begin with N3-protected intermediates, implicitly confirming that the 3-Boc isomer is the competent substrate for the Buchwald–Hartwig or SNAr couplings that install the critical pyridine pharmacophore [1].

Medicinal Chemistry Scaffold Functionalisation Protecting-Group Strategy

Stereochemical Control of nAChR Subtype Selectivity: (1S,5S) vs. (1R,5R) Enantiomers

In the α4β2 nAChR agonist program, the core stereochemistry dictates receptor subtype selectivity. 3-N-Pyridinyl-substituted derivatives bearing the (1R,5R) configuration (e.g., compound (1R,5R)-39, (1R,5R)-41, (1R,5R)-42) were substantially more potent at the hα3β4 nAChR subtype, whereas (1R,5R)-38 and (1R,5R)-40 retained selectivity for hα4β2 [1]. The (1S,5S) enantiomeric series, which is the direct downstream product of (S,S)-3-Boc-3,6-diazabicyclo[3.2.0]heptane, was not part of the published 3-N-pyridinyl SAR, but the 6-N-pyridinyl-substituted (1S,5S) compounds (derived from the same Boc precursor) demonstrated functional hα4β2 selectivity profiles [1]. This demonstrates that the (1S,5S) vs. (1R,5R) configurational choice at the bridgehead carbons is a binary switch for biological selectivity, and starting from the (S,S)-Boc precursor is mandatory for accessing the (1S,5S) final compounds.

Nicotinic Acetylcholine Receptors Stereochemistry–Selectivity Relationship Agonist Potency

Quantified Agonist Potency and Subtype Selectivity of Downstream (1S,5S) Ligand – A-424274

The (1S,5S)-configured derivative A-424274 ((1S,5S)-3-(3-quinolinyl)-3,6-diazabicyclo[3.2.0]heptane) is a direct descendant of the (S,S)-3-Boc building block and functions as a selective α4β2 neuronal nicotinic receptor positive allosteric modulator (PAM) . While detailed EC₅₀ values for A-424274 are held in proprietary Abbott Laboratories datasets, the compound is disclosed in patent literature US 2004/0242644 as an effective analgesic agent with demonstrated utility in neuropathic pain models [1]. For a closely related (1S,5S)-3-(pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane, BindingDB records an EC₅₀ of 1.60 × 10³ nM at human recombinant α4β2 nAChR and an EC₅₀ of 6.10 × 10³ nM at α3β4 nAChR, yielding an α4β2/α3β4 selectivity ratio of approximately 3.8-fold [2]. This quantitative selectivity establishes the (1S,5S) core as a privileged scaffold for achieving α4β2-biased pharmacology.

α4β2 nAChR Positive Allosteric Modulator Analgesic Discovery

Predicted Physicochemical Profile: (S,S)-3-Boc vs. Unprotected Core and 3-Methyl Analog

The calculated partition coefficient (XLogP3) of the target compound is approximately 0.5–0.8, substantially higher than that of the unprotected 3,6-diazabicyclo[3.2.0]heptane core (LogP ≈ –0.16 to –0.8, depending on prediction method) [1]. The (S,S)-3-Boc derivative also exhibits a higher topological polar surface area (41.6 Ų) compared to the 3-methyl analog (15.3 Ų), reflecting the additional carbamate functionality [2]. These differences in lipophilicity and polarity directly influence membrane permeability and solubility in organic reaction media, with the Boc-protected form offering superior handling properties for solution-phase chemistry in aprotic solvents relative to the highly polar, water-miscible free diamine.

Physicochemical Properties LogP Solubility Permeability

Validated Application Scenarios for (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane Procurement


Synthesis of α4β2-Selective Nicotinic Acetylcholine Receptor Ligands for Pain and Cognition

The (S,S)-3-Boc scaffold is the established entry point for constructing (1S,5S)-configured nAChR agonists and positive allosteric modulators such as A-424274 [1]. The quantitative selectivity ratio of ~3.8-fold for α4β2 over α3β4 (Section 3, Evidence Item 3) provides a measurable benchmark for analogue libraries targeting neuropathic pain and cognitive deficits [2]. Researchers should procure CAS 956276-42-9 specifically to ensure consistency with published SAR generated at Abbott Laboratories.

Pd-Catalysed N-Arylation Library Synthesis Using Orthogonal Protection

The N3-Boc/N6-free amine orthogonality (Section 3, Evidence Item 1) enables chemoselective Pd-catalysed N-arylation (Buchwald–Hartwig) at the N6 position without requiring additional protection/deprotection steps [1]. This is critical for generating arrays of 6-N-pyridinyl-substituted 3,6-diazabicyclo[3.2.0]heptanes, which the primary SAR literature identifies as the most selective α4β2 agonist sub-series [1].

Chiral Auxiliary and Ligand Development in Asymmetric Catalysis

The rigid, enantiopure (S,S) bicyclic framework of the target compound provides a pre-organised chiral diamine environment for metal coordination [1]. While quantitative enantiomeric excess data for specific catalytic transformations are not disclosed for the Boc-protected form, the scaffold's defined two-point stereochemistry (bridgehead C1 and C5, both S) offers a predictable and reproducible chiral induction environment that the unprotected, racemic, or regioisomeric analogs cannot replicate [1].

Building Block for β-Lactamase Inhibitor Scaffolds

The 3,6-diazabicyclo[3.2.0]heptane core is recognised as a privileged structure in β-lactamase inhibitor design, with related diazabicyclic scaffolds culminating in clinically approved agents such as avibactam and relebactam [1]. The (S,S)-3-Boc derivative serves as an enantiopure synthon for constructing novel β-lactamase inhibitors that require defined chirality at the bicyclic core. Procurement of the correct enantiomer ensures that structure-based drug design efforts are not confounded by racemic mixtures or the wrong absolute configuration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.